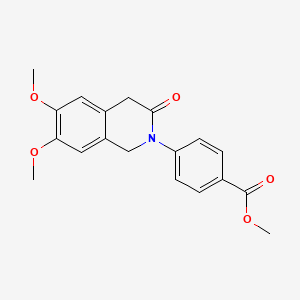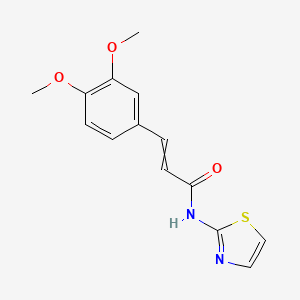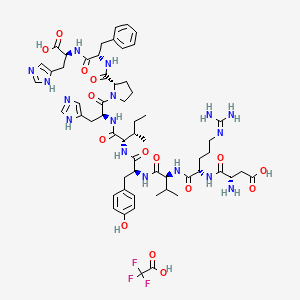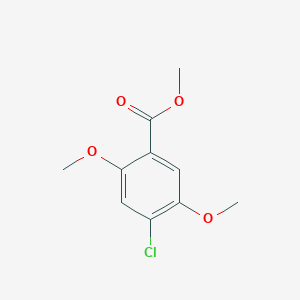
4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-(3-methoxypropyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-(3-methoxypropyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-(3-methoxypropyl)benzamide typically involves multi-step organic reactions One common approach is to start with the preparation of the dihydroisoquinoline intermediate, which can be achieved through the Pictet-Spengler reaction This intermediate is then coupled with a benzoyl chloride derivative under basic conditions to form the benzamide linkage
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. Scale-up processes would also consider the cost-effectiveness and environmental impact of the synthesis.
化学反応の分析
Types of Reactions
4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-(3-methoxypropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the benzamide group to amine derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-(3-methoxypropyl)benzamide involves its interaction with specific molecular targets. The dihydroisoquinoline moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The benzamide group may also contribute to binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)benzamide: Lacks the methoxypropyl group, which may affect its solubility and reactivity.
N-(3-methoxypropyl)benzamide: Lacks the dihydroisoquinoline moiety, which may reduce its biological activity.
4-(isoquinolin-2-ylmethyl)-N-(3-methoxypropyl)benzamide: Contains an isoquinoline instead of a dihydroisoquinoline, potentially altering its interaction with molecular targets.
Uniqueness
4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-(3-methoxypropyl)benzamide is unique due to the combination of its structural features, which confer specific chemical and biological properties
特性
分子式 |
C21H26N2O2 |
|---|---|
分子量 |
338.4 g/mol |
IUPAC名 |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-(3-methoxypropyl)benzamide |
InChI |
InChI=1S/C21H26N2O2/c1-25-14-4-12-22-21(24)19-9-7-17(8-10-19)15-23-13-11-18-5-2-3-6-20(18)16-23/h2-3,5-10H,4,11-16H2,1H3,(H,22,24) |
InChIキー |
JMJCOWBXAZHPOA-UHFFFAOYSA-N |
正規SMILES |
COCCCNC(=O)C1=CC=C(C=C1)CN2CCC3=CC=CC=C3C2 |
溶解性 |
>50.8 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4E)-4-[2-(4-ethoxyphenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12456365.png)
![3-[(1-Ethylpyrazol-4-yl)methyl]-5-[(1-methylpyrazol-4-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12456371.png)

![1-(Morpholin-4-ylmethyl)-3'-(naphthalen-2-YL)spiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B12456379.png)
![3-Cyclopropyl-5-[(1-methylpyrazol-4-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12456382.png)


![methyl 3-({[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate](/img/structure/B12456416.png)
![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B12456423.png)
![(4E)-3-methyl-5-oxo-4-{2-[4-(phenylcarbonyl)phenyl]hydrazinylidene}-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B12456429.png)
![Methyl 2-hydroxy-6-[(E)-2-(1-naphthyl)vinyl]benzoate](/img/structure/B12456440.png)

![4-{4-[2-(3,5-Dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]piperazin-1-yl}phenol](/img/structure/B12456462.png)
![2,5-dichloro-N-(3-{[(4-fluorophenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B12456468.png)
